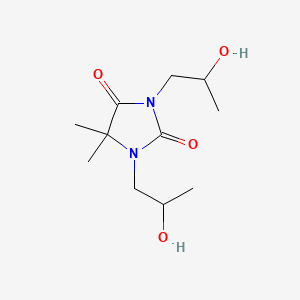
1,3-Bis(2-hydroxypropyl)-5,5-dimethyl-2,4-imidazolidinedione
Cat. No. B8689819
Key on ui cas rn:
29810-24-0
M. Wt: 244.29 g/mol
InChI Key: FQCOFQIGUJZEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04161594
Procedure details


A mixture of 217 g of 5,5-dimethylhydantoin (1.695 mols) 3.61 g of lithium chloride (5 mol per cent) and 560 ml of dimethylformamide is stirred at 50° C. 230 g. of propene oxide (propylene oxide) (3.955 mols) are added dropwise to the clear solution over the course of 4 hours, at 50°-55° C. The reaction is slightly exothermic. After the dropwise addition, the temperature is slowly raised to 90° C. After 5 hours at 90° C. the dimethylformamide is distilled off in a waterpump vacuum and thereafter the product is dried to constant weight at 100° C. and 0.1 mm Hg. 415 g of a pale yellow highly viscous oil (100 % of theory) are obtained. The crude product is distilled at 0.1 to 0.2 mm Hg and 170°-172° C.: 386.0 yield of pure material (93.5 % of theory). On cooling the 1,3-di(β -hydroxy-n-propyl)-5,5-dimethylhydantoin solidifies to give white crystals of melting point 65°-67° C. The elementary analysis shows 11.81 % N (calculated, 11.47 % N), and the molecular weight was determined by vapour pressure osmometry to be 247 (theory 244). The infrared spectrum shows the absence of N--H-- amide frequencies at 3.1 to 3.2 μ and the presence of C--OH frequencies at 2.90 μ.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Cl-].[Li+].[CH2:12]1[O:15][CH:13]1[CH3:14]>CN(C)C=O>[OH:15][CH:13]([CH3:12])[CH2:14][N:6]1[C:2]([CH3:9])([CH3:1])[C:3](=[O:8])[N:4]([CH2:12][CH:13]([OH:15])[CH3:14])[C:5]1=[O:7] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
217 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
|
Name
|
|
|
Quantity
|
5 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
560 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.955 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C(C)O1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is slowly raised to 90° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After 5 hours at 90° C. the dimethylformamide is distilled off in a waterpump vacuum
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is dried to constant weight at 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
415 g of a pale yellow highly viscous oil (100 % of theory) are obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product is distilled at 0.1 to 0.2 mm Hg and 170°-172° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling the 1,3-di(β -hydroxy-n-propyl)-5,5-dimethylhydantoin
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give white crystals of melting point 65°-67° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CN1C(=O)N(C(=O)C1(C)C)CC(C)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
